2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine
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Overview
Description
2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chloride ion from the benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-cyclopropylethan-1-amine
- 2-(4-Fluorophenyl)-1-cyclopropylethan-1-amine
- 2-(4-Methylphenyl)-1-cyclopropylethan-1-amine
Uniqueness
2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-cyclopropylethanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11H,3-4,7,13H2 |
InChI Key |
AYZVAOXJTOAEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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